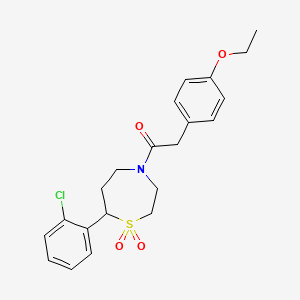![molecular formula C15H17Cl2N3O5 B2819776 Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate CAS No. 874641-27-7](/img/structure/B2819776.png)
Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring, a pyridine moiety with dichloro substitutions, and ester functionalities, making it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate typically involves multiple steps:
-
Preparation of 3,6-Dichloropyridine-2-carboxylic Acid
Starting Material: 3,6-Dichloropyridine.
Reaction: Oxidation using potassium permanganate (KMnO₄) in an alkaline medium.
Product: 3,6-Dichloropyridine-2-carboxylic acid.
-
Formation of 3,6-Dichloropyridine-2-carbonyl Chloride
Starting Material: 3,6-Dichloropyridine-2-carboxylic acid.
Reaction: Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.
Product: 3,6-Dichloropyridine-2-carbonyl chloride.
-
Synthesis of this compound
Starting Materials: 3,6-Dichloropyridine-2-carbonyl chloride and ethyl piperazine-1-carboxylate.
Reaction: Nucleophilic acyl substitution in the presence of a base such as triethylamine (Et₃N).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or alkaline medium.
Products: Oxidized derivatives of the pyridine ring.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous solvents.
Products: Reduced forms of the carbonyl groups.
-
Substitution
Reagents: Nucleophiles such as amines, thiols.
Conditions: Basic or neutral medium.
Products: Substituted derivatives at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Bases: Triethylamine (Et₃N), sodium hydroxide (NaOH).
Solvents: Dichloromethane (DCM), ethanol (EtOH), tetrahydrofuran (THF).
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Investigated for binding to various biological receptors, influencing cellular pathways.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancers.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell functions.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and carbonyl groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The dichloropyridine moiety enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 4-[2-(3-chloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate: Similar structure but with a single chlorine substitution.
Ethyl 4-[2-(3,5-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate: Similar structure with different chlorine substitution pattern.
Ethyl 4-[2-(3,6-difluoropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate: Fluorine substitutions instead of chlorine.
Uniqueness
Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate is unique due to its specific dichloro substitutions on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
IUPAC Name |
ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O5/c1-2-24-15(23)20-7-5-19(6-8-20)12(21)9-25-14(22)13-10(16)3-4-11(17)18-13/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCATSVZDVCLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride](/img/structure/B2819697.png)





![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)



